3-(4-Difluoromethoxy-phenyl)-propan-1-ol
Description
3-(4-Difluoromethoxy-phenyl)-propan-1-ol is a fluorinated aromatic alcohol characterized by a difluoromethoxy (–OCF₂H) substituent at the para position of the phenyl ring, attached to a three-carbon propanol chain. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the hydroxyl group enables further functionalization via esterification or etherification .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHTKTWNBKLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Difluoromethoxy-phenyl)-propan-1-ol typically involves the difluoromethylation of phenols. One common method includes the reaction of 4-hydroxyphenylpropanol with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Difluoromethoxy-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products Formed
Oxidation: Formation of 3-(4-Difluoromethoxy-phenyl)-propanal or 3-(4-Difluoromethoxy-phenyl)-propanone.
Reduction: Formation of 3-(4-Difluoromethoxy-phenyl)-propane.
Substitution: Formation of various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Difluoromethoxy-phenyl)-propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the difluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Difluoromethoxy-phenyl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than methoxy (–OCH₃), influencing reactivity in substitution reactions .
- Compared to the bromo analog, the target compound lacks a heavy atom but offers better compatibility with biological systems due to fluorine’s low toxicity .
Key Observations :
- The target compound’s difluoromethoxy group may synergize with the alcohol moiety to enhance antioxidant capacity, similar to BHT derivatives .
- Unlike cytotoxic thiophene derivatives (e.g., ), the target compound’s fluorine substituents likely reduce reactive metabolite formation, improving safety profiles.
Biological Activity
3-(4-Difluoromethoxy-phenyl)-propan-1-ol is a chemical compound that has garnered attention for its potential biological activities. It belongs to a class of compounds that exhibit various pharmacological properties, including anti-inflammatory and cytotoxic effects. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.21 g/mol. The compound features a difluoromethoxy group attached to a phenyl ring, which is believed to enhance its biological activity due to increased binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl methoxy group may improve the compound's stability and affinity for these targets, leading to various pharmacological effects, including:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Receptor Signaling : It may interact with receptors associated with pain and inflammation, potentially leading to analgesic effects.
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study reported IC50 values in the low micromolar range, indicating significant potency against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 6.8 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly as a phosphodiesterase (PDE) inhibitor. In vitro studies demonstrated that it could reduce levels of inflammatory mediators such as cytokines and prostaglandins.
| Assay | Result |
|---|---|
| TNF-α Inhibition | 70% at 10 µM |
| IL-6 Inhibition | 65% at 10 µM |
Case Studies
- Study on Cancer Cell Lines : A comprehensive investigation was conducted to assess the cytotoxicity of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
- PDE Inhibition Study : Another study focused on the anti-inflammatory potential of the compound by measuring its effect on PDE activity. The results showed that it selectively inhibited PDE4 with an IC50 value significantly lower than other PDE isoforms, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
